4-(3-Methylphenoxy)piperidine
Overview
Description
“4-(3-Methylphenoxy)piperidine” is a chemical compound with the empirical formula C12H18ClNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It is used as a pharmaceutical intermediate .
Synthesis Analysis
Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . For instance, one common synthetic route for piperidine derivatives involves the reaction of diethanolamine with m-chloroaniline .
Molecular Structure Analysis
The molecular weight of “4-(3-Methylphenoxy)piperidine” is 227.73 . The SMILES string representation of the molecule is CC1=CC(OC2CCNCC2)=CC=C1.[H]Cl
.
Chemical Reactions Analysis
Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Scientific Research Applications
Anticancer Applications
- Scientific Field : Pharmacology of Anti-Cancer Drugs
- Summary of Application : Piperidine has been observed to have therapeutic properties, including anticancer potential . It acts as a potential clinical agent against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
- Results or Outcomes : Piperidine regulates several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Pharmaceutical Intermediate
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : “4-(3-Methylphenoxy)piperidine” is used as a pharmaceutical intermediate .
Antiviral Applications
- Scientific Field : Virology
- Summary of Application : Piperidine derivatives have been utilized as antiviral agents .
- Results or Outcomes : The outcomes of using piperidine derivatives as antiviral agents were not detailed in the sources .
Antimalarial Applications
- Scientific Field : Parasitology
- Summary of Application : Piperidine derivatives have been utilized as antimalarial agents .
- Results or Outcomes : The outcomes of using piperidine derivatives as antimalarial agents were not detailed in the sources .
Antimicrobial Applications
- Scientific Field : Microbiology
- Summary of Application : Piperidine derivatives have been utilized as antimicrobial agents .
- Results or Outcomes : The outcomes of using piperidine derivatives as antimicrobial agents were not detailed in the sources .
Antifungal Applications
- Scientific Field : Mycology
- Summary of Application : Piperidine derivatives have been utilized as antifungal agents .
- Results or Outcomes : The outcomes of using piperidine derivatives as antifungal agents were not detailed in the sources .
Antihypertensive Applications
- Scientific Field : Cardiology
- Summary of Application : Piperidine derivatives have been utilized as antihypertensive agents .
- Results or Outcomes : The outcomes of using piperidine derivatives as antihypertensive agents were not detailed in the sources .
Analgesic Applications
- Scientific Field : Anesthesiology
- Summary of Application : Piperidine derivatives have been utilized as analgesic agents .
- Results or Outcomes : The outcomes of using piperidine derivatives as analgesic agents were not detailed in the sources .
Anti-inflammatory Applications
- Scientific Field : Immunology
- Summary of Application : Piperidine derivatives have been utilized as anti-inflammatory agents .
- Results or Outcomes : The outcomes of using piperidine derivatives as anti-inflammatory agents were not detailed in the sources .
Anti-Alzheimer Applications
- Scientific Field : Neurology
- Summary of Application : Piperidine derivatives have been utilized as anti-Alzheimer agents .
- Results or Outcomes : The outcomes of using piperidine derivatives as anti-Alzheimer agents were not detailed in the sources .
Antipsychotic Applications
- Scientific Field : Psychiatry
- Summary of Application : Piperidine derivatives have been utilized as antipsychotic agents .
- Results or Outcomes : The outcomes of using piperidine derivatives as antipsychotic agents were not detailed in the sources .
Anticoagulant Applications
Safety And Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-(3-methylphenoxy)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-3-2-4-12(9-10)14-11-5-7-13-8-6-11/h2-4,9,11,13H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSXWJCYCFVWBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589388 | |
Record name | 4-(3-Methylphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylphenoxy)piperidine | |
CAS RN |
63843-46-9 | |
Record name | 4-(3-Methylphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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